molecular formula C20H21N5O B11982240 4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline

4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline

Cat. No.: B11982240
M. Wt: 347.4 g/mol
InChI Key: FORNBRFRDATBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a methoxyphenyl group and a dimethylaniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline typically involves a multi-step process:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Commonly, a hydrazine derivative reacts with a suitable nitrile or amidine under acidic or basic conditions.

    Substitution with Methoxyphenyl Group: The triazolopyrimidine core is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group. This can be achieved using methoxybenzene and a suitable electrophile, such as a halogenated derivative, under catalytic conditions.

    Introduction of Dimethylaniline Moiety: The final step involves the nucleophilic substitution of the triazolopyrimidine derivative with dimethylaniline. This reaction typically requires a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triazolopyrimidine core can be reduced to dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrotriazolopyrimidine derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline: shares structural similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

    Unique Properties: The presence of the methoxyphenyl group and the dimethylaniline moiety imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.

    Comparison: Compared to its analogs, 4(5-(4-Methoxyphenyl)-4,7-dihydro(1,2,4)triazolo(1,5-a)pyrimidin-7-yl)-N,N-dimethylaniline may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline

InChI

InChI=1S/C20H21N5O/c1-24(2)16-8-4-15(5-9-16)19-12-18(23-20-21-13-22-25(19)20)14-6-10-17(26-3)11-7-14/h4-13,19H,1-3H3,(H,21,22,23)

InChI Key

FORNBRFRDATBQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.